3-cyclohexanecarbonylpyridine
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Overview
Description
3-cyclohexanecarbonylpyridine is an organic compound with the molecular formula C12H15NO It consists of a cyclohexyl group attached to a pyridin-3-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-cyclohexanecarbonylpyridine can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and involves cyclocondensation, which simplifies the purification process and allows for the efficient construction of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot syntheses can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower costs, and simplified purification processes.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexanecarbonylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxygen source.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Cyclohexyl(pyridin-3-yl)methanol.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
3-cyclohexanecarbonylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexanecarbonylpyridine involves its interaction with various molecular targets. For example, its derivatives can inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(pyridin-4-yl)methanone
- Cyclohexyl(pyridin-2-yl)methanone
- Phenyl(pyridin-3-yl)methanone
Uniqueness
3-cyclohexanecarbonylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 |
Source
|
Record name | Methanone, cyclohexyl-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-00-7 |
Source
|
Record name | Methanone, cyclohexyl-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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